[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone
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Overview
Description
[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone is an organic compound that features a thiophene ring system Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone typically involves the Paal–Knorr synthesis, which is a well-known method for preparing substituted thiophenes. This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent . The reaction conditions generally include heating the reactants in an inert atmosphere to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and suitable solvents like dichloromethane (CH2Cl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of [4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction mechanisms, where the compound binds to a target protein and alters its activity, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(Thiophene-2-carbonyl)-amino]-benzoic acid butyl ester
- 2-[4-(Thiophene-2-carbonyl)-phenyl]-propionic acid
Uniqueness
[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone is unique due to its dual thiophene ring system, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
[4-(thiophene-2-carbonyl)phenyl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2S2/c17-15(13-3-1-9-19-13)11-5-7-12(8-6-11)16(18)14-4-2-10-20-14/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUANBAAQYZUSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364084 |
Source
|
Record name | (1,4-Phenylene)bis[(thiophen-2-yl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148982-08-5 |
Source
|
Record name | (1,4-Phenylene)bis[(thiophen-2-yl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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